molecular formula C19H19N3O B13425614 Axitinib Tetrahydropyran

Axitinib Tetrahydropyran

Cat. No.: B13425614
M. Wt: 305.4 g/mol
InChI Key: XSZITJAOGFGRJU-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Axitinib Tetrahydropyran is a derivative of axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3). Axitinib is primarily used in the treatment of advanced renal cell carcinoma, where it prevents angiogenesis, cellular adhesion, and induces apoptosis of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Axitinib Tetrahydropyran involves multiple steps, including the preparation of the tetrahydropyran ring and its subsequent attachment to the axitinib core structure. The synthetic route typically involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Axitinib Tetrahydropyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity .

Scientific Research Applications

Axitinib Tetrahydropyran has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying the effects of structural modifications on VEGFR inhibition.

    Biology: Investigated for its role in inhibiting angiogenesis and its potential use in treating other types of cancer.

    Medicine: Primarily used in the treatment of advanced renal cell carcinoma, with ongoing research into its efficacy in other cancers.

    Industry: Utilized in the development of new pharmaceuticals targeting angiogenesis .

Mechanism of Action

Axitinib Tetrahydropyran exerts its effects by selectively inhibiting the tyrosine kinase receptors VEGFR-1, VEGFR-2, and VEGFR-3. This inhibition blocks the signaling pathways responsible for angiogenesis, thereby preventing tumor growth and metastasis. The compound also induces apoptosis in cancer cells by disrupting cellular adhesion and vascular permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Axitinib Tetrahydropyran is unique due to its high selectivity and potency in inhibiting VEGFR-1, VEGFR-2, and VEGFR-3. It exhibits a higher potency compared to first-generation VEGFR inhibitors and has shown effectiveness in cases where other treatments have failed .

Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

1-(oxan-2-yl)-3-[(E)-2-pyridin-2-ylethenyl]indazole

InChI

InChI=1S/C19H19N3O/c1-2-9-18-16(8-1)17(12-11-15-7-3-5-13-20-15)21-22(18)19-10-4-6-14-23-19/h1-3,5,7-9,11-13,19H,4,6,10,14H2/b12-11+

InChI Key

XSZITJAOGFGRJU-VAWYXSNFSA-N

Isomeric SMILES

C1CCOC(C1)N2C3=CC=CC=C3C(=N2)/C=C/C4=CC=CC=N4

Canonical SMILES

C1CCOC(C1)N2C3=CC=CC=C3C(=N2)C=CC4=CC=CC=N4

Origin of Product

United States

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